molecular formula C7H9N3OS B572043 1-(6-Methoxypyridin-2-yl)thiourea CAS No. 1235325-70-8

1-(6-Methoxypyridin-2-yl)thiourea

Cat. No.: B572043
CAS No.: 1235325-70-8
M. Wt: 183.229
InChI Key: WVMROAFZNDGOTQ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)thiourea is an organic compound with the molecular formula C7H9N3OS It is a derivative of thiourea, where the thiourea moiety is attached to a methoxypyridine ring

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Future Directions

While specific future directions for “1-(6-Methoxypyridin-2-yl)thiourea” are not mentioned in the available literature, thiourea derivatives are a topic of ongoing research due to their wide range of pharmacological activities . Future research could focus on exploring the biological activities of “this compound” and its potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Methoxypyridin-2-yl)thiourea can be synthesized through the reaction of 6-methoxypyridin-2-amine with thiocyanate in the presence of a base. The reaction typically involves the following steps:

    Starting Materials: 6-methoxypyridin-2-amine and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: The 6-methoxypyridin-2-amine is dissolved in water, and ammonium thiocyanate is added. The mixture is stirred at room temperature until the reaction is complete.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxypyridine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxypyridin-3-yl)thiourea: Similar structure but with the methoxy group at the 3-position.

    1-(6-Methoxypyridin-4-yl)thiourea: Similar structure but with the methoxy group at the 4-position.

    1-(6-Methoxypyridin-5-yl)thiourea: Similar structure but with the methoxy group at the 5-position.

Uniqueness

1-(6-Methoxypyridin-2-yl)thiourea is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. The specific positioning of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMROAFZNDGOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235325-70-8
Record name (6-methoxypyridin-2-yl)thiourea
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